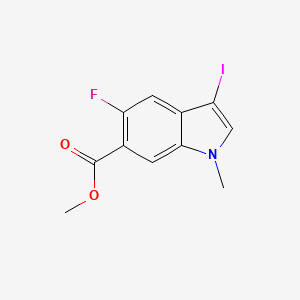
methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate: is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This particular compound features a fluorine atom at the 5-position, an iodine atom at the 3-position, and a methyl group at the 1-position of the indole ring, with a carboxylate ester group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent steps include:
Fluorination: Introduction of the fluorine atom at the 5-position using a fluorinating agent such as Selectfluor.
Iodination: Introduction of the iodine atom at the 3-position using an iodinating reagent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Methylation: Methylation of the nitrogen atom at the 1-position using methyl iodide (CH3I) in the presence of a base.
Esterification: Formation of the carboxylate ester group at the 6-position using a carboxylic acid derivative and an alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Iodination: Iodine monochloride (ICl), N-iodosuccinimide (NIS)
Methylation: Methyl iodide (CH3I), dimethyl sulfate (DMS)
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like tetrahydrofuran (THF)
Major Products
Substitution Products: Various nucleophiles can replace the iodine atom, leading to a wide range of substituted indole derivatives.
Oxidation Products: Oxidized forms of the indole ring or the ester group.
Coupling Products: Biaryl or alkyne-linked indole derivatives.
Scientific Research Applications
Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine and iodine atoms can enhance binding affinity and specificity to these targets, leading to desired biological effects. The exact pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-1H-indole-6-carboxylate: Lacks the iodine and methyl groups, which may result in different chemical and biological properties.
Methyl 3-iodo-1H-indole-6-carboxylate:
Methyl 1-methyl-1H-indole-6-carboxylate: Lacks the fluorine and iodine atoms, which can influence its chemical behavior and biological activity.
Uniqueness
Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its reactivity and interactions with biological targets. These modifications can enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H9FINO2 |
|---|---|
Molecular Weight |
333.10 g/mol |
IUPAC Name |
methyl 5-fluoro-3-iodo-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C11H9FINO2/c1-14-5-9(13)7-3-8(12)6(4-10(7)14)11(15)16-2/h3-5H,1-2H3 |
InChI Key |
IHNZEZVLLCIVPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC(=C(C=C21)C(=O)OC)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















